3-Ethyl-3-methylpent-4-yn-2-one
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Overview
Description
3-Ethyl-3-methylpent-4-yn-2-one is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an ethyl and a methyl group attached to a pentynone backbone. Alkynes are unsaturated hydrocarbons with the general formula (C_nH_{2n-2}), and they are known for their reactivity due to the presence of the triple bond .
Preparation Methods
The synthesis of 3-Ethyl-3-methylpent-4-yn-2-one can be achieved through various synthetic routes. One common method involves the Schreiber-modified Nicholas reaction, which converts 3-ethyl-2-methylpent-4-ynoic acid to the analogous chiral Weinreb pentynamide. This intermediate is then treated with tributyltin-one-carbon synthons to create a 1-hydroxyhex-5-yn-2-one scaffold . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
3-Ethyl-3-methylpent-4-yn-2-one undergoes several types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common reagents used in these reactions include hydrogen gas with palladium catalysts for hydrogenation, and various oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethyl-3-methylpent-4-yn-2-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses would depend on further research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyl-3-methylpent-4-yn-2-one exerts its effects involves interactions with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
3-Ethyl-3-methylpent-4-yn-2-one can be compared with other alkynes and ketones. Similar compounds include:
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.
3-Methyl-1-penten-4-yn-3-ol: A compound that reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle.
The uniqueness of this compound lies in its specific structure, which combines an ethyl and a methyl group with a pentynone backbone, providing distinct reactivity and applications.
Properties
IUPAC Name |
3-ethyl-3-methylpent-4-yn-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-8(4,6-2)7(3)9/h1H,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMWLQGVQRTZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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